![molecular formula C15H10F3N5S2 B2985657 5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 338414-85-0](/img/structure/B2985657.png)
5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol” is an organic compound . It is also known as “5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole” and "2-Methyl-5-trifluoromethyl-2H-pyrazol-3-ol" .
Synthesis Analysis
The synthesis of “1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol” involves the reaction of “ethyl 4,4,4-trifluoroacetoacetate” with “methylhydrazine” in ethanol at room temperature . The reaction mixture is heated to 80°C for 15 hours, then cooled to room temperature. Sodium hydroxide is added all at once and the mixture is stirred for 1 hour at room temperature .Molecular Structure Analysis
The molecular formula of “1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol” is C5H5F3N2O . Its average mass is 166.101 Da and its monoisotopic mass is 166.035400 Da .Physical and Chemical Properties Analysis
“1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol” appears as yellow crystals . It has a melting point of 177-179°C . The density is predicted to be 1.50±0.1 g/cm3 .Applications De Recherche Scientifique
Synthesis and Biological Activities
Antioxidant and Analgesic Activities : Schiff bases of 4-amino-1,2,4-triazole derivatives, containing pyrazole, have shown significant antioxidant and analgesic properties. These compounds were synthesized and evaluated for their in vivo analgesic and in vitro antioxidant activities, indicating potential therapeutic applications (Karrouchi et al., 2016).
Synthesis Optimization : Research has focused on optimizing synthesis conditions for N-R-2-(5-(5-methyl-1 H -pyrazole-3-yl)-4-phenyl-4 H -1,2,4-triazole-3-ylthio)acetamides. This study emphasized the significance of heterocyclic compounds in drug discovery, highlighting the potential for creating drugs with a wide spectrum of action (Hotsulia & Fedotov, 2019).
Pharmaceutical Importance of Pyrazole and Triazole Derivatives : The strategic role of pyrazole and 1,2,4-triazole derivatives in modern medicine and pharmacy has been emphasized due to their chemical modification possibilities and significant pharmacological potential. These derivatives play a crucial role in influencing the formation of certain types of biological activities (Fedotov et al., 2022).
DNA Gyrase B Inhibitor and Antibacterial Agent : Synthesized Schiff bases of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiols have been identified as potential DNA gyrase B inhibitors and possess antibacterial, anti-inflammatory, and antioxidant properties. This research contributes to the development of new antibacterial agents (Kate et al., 2018).
Antimicrobial Activities : Novel 6-AminoTriazolo-Thiadiazoles integrated with Benzofuran and Pyrazole moieties have been synthesized and displayed promising antimicrobial activities. This synthesis technique provides insights into developing potential antimicrobial agents (Idrees et al., 2019).
Antioxidant Activities : Alkylderivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiole have been synthesized and demonstrated moderate antiradical activity. This highlights the potential of these compounds in antioxidant applications (Gotsulya, 2020).
Antitumor and Antimicrobial Activities : Thiophene-2-carbonyl isothiocyanate derivatives, including 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole, were evaluated for their antitumor and antimicrobial activities. This research provides a foundation for potential therapeutic applications in cancer and microbial infections (Nassar et al., 2018).
Antimicrobial Agents Synthesis : The synthesis of new 1,2,4-triazoles and their derivatives as potential antimicrobial agents demonstrates the relevance of these compounds in addressing microbial resistance. This research contributes to the ongoing efforts in discovering new antimicrobial drugs (Bayrak et al., 2009).
Safety and Hazards
When handling “1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol”, it is recommended to wear appropriate protective equipment, including protective glasses, gloves, and clothing . Avoid contact with skin and inhalation of its vapors . If it comes into contact with the skin, it should be washed off immediately with water . It should be handled under well-ventilated conditions .
Mécanisme D'action
Mode of Action
The exact mode of action of the compound is currently unknown due to the lack of specific information . The trifluoromethyl group in the compound may play a crucial role in these interactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness
Propriétés
IUPAC Name |
3-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5S2/c1-22-13-9(11(21-22)15(16,17)18)7-10(25-13)12-19-20-14(24)23(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLRZVZVKSGHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C3=NNC(=S)N3C4=CC=CC=C4)C(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2985575.png)
![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride](/img/structure/B2985578.png)
![N-(2,4-dimethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2985579.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2985580.png)
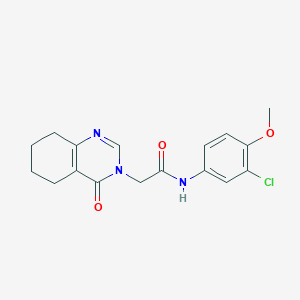
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2985583.png)
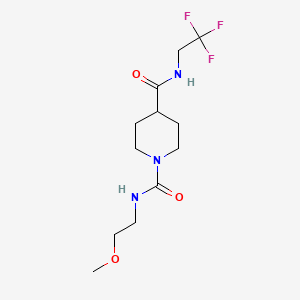
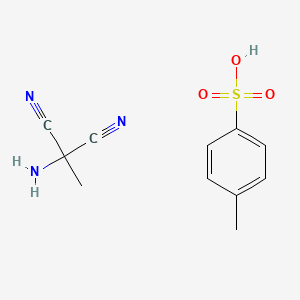

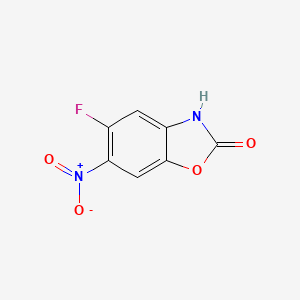
![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2985593.png)
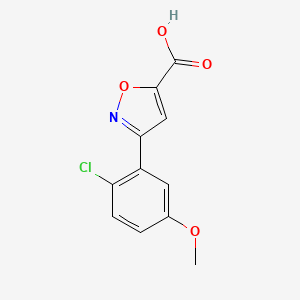
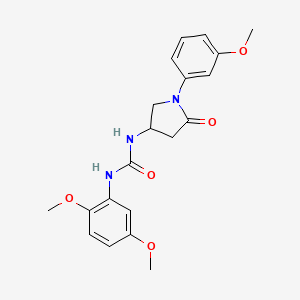
![3-(Dipropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2985597.png)
